molecular formula C4H7ClN2 B13453042 4-Aminobut-2-enenitrile hydrochloride

4-Aminobut-2-enenitrile hydrochloride

Cat. No.: B13453042
M. Wt: 118.56 g/mol
InChI Key: JOKMATFCFAGNRM-TYYBGVCCSA-N
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Description

Contextualization within Unsaturated Nitrile Chemistry and Reactivity Paradigms

Unsaturated nitriles are a class of organic compounds characterized by the presence of both a carbon-carbon double or triple bond and a nitrile (-C≡N) group. This combination of functional groups imparts a rich and varied reactivity. The nitrile group is strongly electron-withdrawing, which significantly influences the electronic properties of the molecule, including the reactivity of the nearby π-system.

In the specific case of 4-Aminobut-2-enenitrile (B13451227), the molecule possesses a terminal amino group (-NH2), a double bond in the C2-C3 position, and a nitrile group at C1. This arrangement suggests several potential modes of reactivity:

Nucleophilic character of the amino group: The primary amine is a nucleophile and a base, capable of reacting with various electrophiles.

Electrophilic character of the α,β-unsaturated nitrile system: The carbon-carbon double bond is conjugated with the electron-withdrawing nitrile group, making the β-carbon (C3) susceptible to nucleophilic attack (Michael addition).

Reactivity of the nitrile group: The nitrile group itself can undergo hydrolysis, reduction, or addition reactions to yield amides, amines, or other nitrogen-containing heterocycles.

The hydrochloride salt form implies that the basic amino group is protonated (-NH3+Cl-), which would protect it from engaging in nucleophilic reactions and alter the electronic nature of the molecule.

Significance as a Versatile Chemical Synthon in Organic Synthesis

A chemical synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. Aminonitriles, in general, are highly valuable synthons. For instance, α-aminonitriles are well-known intermediates in the Strecker synthesis of amino acids. mdpi.commasterorganicchemistry.com They serve as precursors to a wide variety of biologically important molecules. nih.govresearchgate.net

Theoretically, 4-Aminobut-2-enenitrile hydrochloride could serve as a versatile four-carbon building block in organic synthesis. The presence of three distinct functional groups (amine, alkene, nitrile) at different positions offers the potential for selective chemical transformations, allowing for the construction of complex molecular architectures. For example, it could potentially be used in the synthesis of:

Non-proteinogenic amino acids: Hydrolysis of the nitrile group could lead to a γ-amino acid containing a double bond.

Heterocyclic compounds: The functional groups could be involved in intramolecular cyclization reactions to form various nitrogen-containing rings, which are common scaffolds in medicinal chemistry.

However, it must be reiterated that while the potential for this compound as a synthon is clear from its structure, there is a lack of specific examples in the scientific literature to substantiate this.

Isomeric Considerations and Stereochemical Specificity of this compound in Research Contexts

Isomerism plays a critical role in the function and reactivity of organic molecules. For 4-Aminobut-2-enenitrile, the double bond between C2 and C3 can exist as either the E (trans) or Z (cis) stereoisomer.

The spatial arrangement of the substituents around the double bond would significantly affect the molecule's shape, physical properties, and reactivity. For instance, the relative orientation of the aminomethyl group (-CH2NH2) and the nitrile group could influence the propensity for intramolecular reactions or how the molecule fits into an enzyme's active site in a biological context.

In any synthesis utilizing this compound, controlling the stereochemistry of the double bond would be a crucial aspect of the research. Different synthetic routes would likely yield different isomeric ratios, and chromatographic or crystallization techniques would be necessary for their separation. The stereochemical purity of the starting material would be paramount for any application where specific three-dimensional structures are required, such as in pharmaceutical or materials science research. Again, due to the absence of dedicated research on this compound, a discussion of its specific stereochemical behavior remains in the realm of theoretical chemistry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7ClN2

Molecular Weight

118.56 g/mol

IUPAC Name

(E)-4-aminobut-2-enenitrile;hydrochloride

InChI

InChI=1S/C4H6N2.ClH/c5-3-1-2-4-6;/h1-2H,3,5H2;1H/b2-1+;

InChI Key

JOKMATFCFAGNRM-TYYBGVCCSA-N

Isomeric SMILES

C(/C=C/C#N)N.Cl

Canonical SMILES

C(C=CC#N)N.Cl

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Aminobut 2 Enenitrile Hydrochloride

Nucleophilic Reactivity of the Amino and Nitrile Functional Groups

The amino group in 4-aminobut-2-enenitrile (B13451227) is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. This lone pair allows it to participate in a variety of reactions, including alkylation, acylation, and condensation reactions. However, in the hydrochloride salt, the amino group is protonated, forming an ammonium (B1175870) ion. This protonation effectively quenches the nucleophilicity of the nitrogen atom, as the lone pair is engaged in a bond with a proton. Consequently, for the amino group to exhibit its characteristic nucleophilic reactivity, deprotonation to the free base form is generally required.

The nitrile group, with its carbon-nitrogen triple bond, possesses a degree of nucleophilicity associated with the nitrogen lone pair. However, it is a significantly weaker nucleophile than the amino group. The primary nucleophilic character of the nitrile is typically observed in its coordination to metal centers. In the context of 4-Aminobut-2-enenitrile hydrochloride, the nitrile's nucleophilicity is generally overshadowed by the reactivity of other parts of the molecule.

Electrophilic Sites and Their Engagement in Addition Reactions

This compound possesses several electrophilic sites susceptible to nucleophilic attack. The molecule is an α,β-unsaturated nitrile, a class of compounds known for their reactivity towards nucleophiles. fiveable.me The conjugation of the carbon-carbon double bond with the electron-withdrawing nitrile group creates a polarized system, rendering the β-carbon (C3) electrophilic. This makes the molecule a prime candidate for Michael addition reactions, where nucleophiles add to this β-position. rsc.org

Furthermore, the carbon atom of the nitrile group (C1) is also an electrophilic center. Nucleophiles can attack this carbon, leading to the formation of various derivatives after subsequent transformations. Protonation of the nitrile nitrogen under acidic conditions can further enhance the electrophilicity of the nitrile carbon, making it more susceptible to attack by weak nucleophiles. pressbooks.pub

Electrophilic SitePositionCommon Reactions
β-CarbonC3Michael Addition
Nitrile CarbonC1Nucleophilic Addition

Intramolecular and Intermolecular Cyclization Pathways

The bifunctional nature of 4-aminobut-2-enenitrile allows for both intramolecular and intermolecular cyclization reactions, leading to the formation of heterocyclic compounds. enamine.net

Intramolecular Cyclization: Under appropriate conditions, the nucleophilic amino group can attack one of the electrophilic centers within the same molecule. For instance, after deprotonation to the free amine, the nitrogen could potentially attack the electrophilic β-carbon of the α,β-unsaturated system, leading to the formation of a four-membered ring. Alternatively, attack at the nitrile carbon could initiate cyclization to form a five- or six-membered ring, depending on the reaction conditions and any subsequent rearrangements. Such intramolecular cyclizations are a common strategy in the synthesis of nitrogen-containing heterocycles. researchgate.net

Intermolecular Cyclization: Intermolecular reactions can occur between two or more molecules of 4-aminobut-2-enenitrile or with other reagents. For example, the amino group of one molecule could act as a nucleophile towards the β-carbon of another molecule in a Michael addition fashion, leading to dimerization or polymerization. These pathways can lead to the synthesis of various carbo- and heterocyclic compounds. rsc.org

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, electronic structures, and reactivity of molecules like this compound. researchgate.net

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. ijcce.ac.ir For this compound, DFT calculations can be employed to determine key properties that govern its reactivity. These calculations can provide insights into:

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For instance, the location of the LUMO can confirm the electrophilic nature of the β-carbon and the nitrile carbon.

Electron Density Distribution: DFT can map the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This can help in predicting the sites of nucleophilic and electrophilic attack.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity.

A DFT study on related α,β-unsaturated nitriles has shown that protonation significantly activates the molecule towards nucleophilic attack by creating dicationic superelectrophiles. rsc.org

Computational methods can be used to predict the acidity and basicity of different sites within the molecule.

pKa Prediction: The acidity of the ammonium proton in this compound can be calculated, providing a quantitative measure of the ease of deprotonation to the free amine. The basicity of the nitrile nitrogen can also be assessed by calculating the pKa of its conjugate acid. soka.ac.jp The basicity of amines is influenced by factors like hybridization and inductive effects. masterorganicchemistry.com

Proton Affinities: The gas-phase proton affinity of the amino and nitrile groups can be calculated to determine their intrinsic basicity without solvent effects.

Functional GroupPredicted PropertySignificance
Ammonium GrouppKaDetermines the equilibrium between the protonated and free amine form in solution.
Nitrile NitrogenProton AffinityIndicates the intrinsic basicity of the nitrile group.

A significant advantage of computational chemistry is the ability to map out entire reaction pathways and analyze the transition states involved. For reactions of this compound, this would involve:

Locating Transition States: For a proposed reaction mechanism, such as a Michael addition or an intramolecular cyclization, the geometry and energy of the transition state can be calculated. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy barrier. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can be performed to confirm that a located transition state correctly connects the reactants and products of a specific reaction step.

These computational approaches, when combined with experimental data, provide a comprehensive understanding of the chemical reactivity and mechanistic details of this compound.

Role in Complex Biochemical Mimicry and Enzymatic Reaction Intermediates (e.g., Transthioesterification)

4-Aminobut-2-enenitrile and its derivatives have emerged as crucial tools in the field of biochemistry for investigating complex enzymatic reaction mechanisms. These compounds serve as chemical probes that mimic transient states in biochemical pathways, thereby allowing for detailed structural and mechanistic studies of otherwise unstable intermediates. A notable application is in the study of transthioesterification, a fundamental reaction in processes such as the ubiquitin (Ub) pathway.

Transthioesterification reactions are vital for the transfer of ubiquitin between E1, E2, and E3 ligase enzymes, a process characterized by transient and unstable intermediates. nih.gov To overcome the challenge of studying these fleeting molecular states, researchers have developed stable analogues of transthiolation intermediates. nih.gov A key example is a selective bis-electrophilic probe derived from 4-aminobut-2-enenitrile, namely 3-[phenylsulfonyl]-4-aminobut-2-enenitrile (PSAN). nih.gov

The PSAN probe is engineered to mimic a tetrahedral intermediate at the C-terminus of ubiquitin. nih.gov Its chemical properties allow it to covalently trap two cysteine residues, effectively freezing the enzymatic reaction at the transthiolation step. This chemical strategy enables the formation of more stable analogues of the transient intermediates between native ubiquitin enzymes (E1, E2, and HECT E3) and a near-native ubiquitin. nih.gov

By employing this approach, researchers have successfully captured and visualized a continuum of structures for transthiolation intermediates using cryogenic electron microscopy (cryo-EM). nih.gov For instance, a construct termed Ub-PSAN was combined with the E2 enzyme Schizosaccharomyces pombe Ubc4 to investigate the transfer process. This has provided unprecedented insights into the chemical steps and conformational transitions that drive the directional transfer of ubiquitin from an E1 enzyme to an E2, and subsequently from an E2 to an E3 HECT ligase. nih.gov The findings have helped to elucidate how the different conformations of the E2~Ub intermediate are recognized as either the product of the E1-to-E2 reaction or the substrate for the E2-to-E3 reaction. nih.gov

The table below summarizes the key components and their roles in the investigation of transthiolation intermediates using the PSAN probe.

ComponentTypeRole in Mechanistic Investigation
3-[phenylsulfonyl]-4-aminobut-2-enenitrile (PSAN) Chemical ProbeMimics the tetrahedral transthiolation intermediate; covalently traps catalytic cysteine residues. nih.gov
Ub-PSAN ConstructA stable analogue of the E2~Ub thioester intermediate used to study interactions with E3 ligases. nih.gov
E1 Enzyme Ubiquitin-Activating EnzymeInitiates the ubiquitin cascade and transfers Ub to E2 via transthiolation. nih.gov
E2 Enzyme (e.g., Ubc4) Ubiquitin-Conjugating EnzymeAccepts Ub from E1 and donates it to E3 ligases through transthiolation. nih.gov
HECT E3 Ligase Ubiquitin LigaseReceives Ub from an E2~Ub thioester in a transthiolation reaction before transferring it to a target substrate. nih.gov

This innovative use of a 4-aminobut-2-enenitrile derivative showcases its significant role in advancing the understanding of complex biochemical mimicry and the precise mechanisms of enzymatic intermediates. nih.gov

Applications of 4 Aminobut 2 Enenitrile Hydrochloride As a Building Block in Advanced Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of 3-aminocrotononitrile (B73559) as a bis-nucleophilic reagent has been extensively exploited for the synthesis of numerous heterocyclic frameworks. Its ability to react with various electrophiles facilitates the construction of five- and six-membered rings, as well as more complex fused bicyclic and polycyclic systems.

3-Aminocrotononitrile is a key intermediate for the synthesis of substituted pyrimidines and their fused analogues, such as pyrido[2,3-d]pyrimidines. The synthetic strategy often involves an initial reaction to form a pyridine (B92270) derivative, which then undergoes cyclization to form the fused pyrimidine (B1678525) ring.

One established pathway involves the reaction of β-aminocrotononitrile (1) with isothiocyanates to yield N-substituted pyridine-2(1H)-thiones (7). These pyridinethione intermediates are then cyclized by heating in formamide (B127407) to afford the corresponding pyrido[2,3-d]pyrimidine (B1209978) derivatives (9a-e). This transformation highlights the utility of 3-aminocrotononitrile in building complex heterocyclic systems through a sequence of pyridine formation followed by pyrimidine annulation. researchgate.net

Table 1: Synthesis of Pyrido[2,3-d]pyrimidines from β-Aminocrotononitrile-Derived Intermediates researchgate.net

Intermediate Reagent Product Conditions

The Friedländer annulation is a classic and powerful method for synthesizing quinolines, which typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgwikipedia.org The enamine-nitrile functionality of 3-aminocrotononitrile makes it an ideal partner for this reaction.

In a typical Friedländer synthesis, 3-aminocrotononitrile can react with a 2-aminoaryl ketone, such as 2-aminoacetophenone. The reaction proceeds via an initial condensation followed by a cyclodehydration step to yield a highly substituted quinoline, such as 2-amino-4-methyl-quinoline-3-carbonitrile. chemicalbook.com This approach provides a direct route to quinolines bearing amino, methyl, and cyano groups, which are valuable for further functionalization.

Table 2: Representative Friedländer Synthesis of a Quinolone Derivative chemicalbook.com

Reactant 1 Reactant 2 Product

The reaction between α,β-unsaturated nitriles and hydrazine (B178648) derivatives is one of the most fundamental and widely utilized methods for the synthesis of 5-aminopyrazoles. 3-Aminocrotononitrile is a classic substrate for this transformation, readily undergoing cyclocondensation with hydrazine to produce 5-amino-3-methylpyrazole.

These resulting aminopyrazoles are themselves versatile building blocks for more complex fused heterocycles. For instance, aminopyrazole-o-aminonitriles can be treated with reagents like formic acid, carbon disulfide, or urea (B33335) to construct the pyrimidine ring, yielding various pyrazolo[3,4-d]pyrimidines. nih.gov This two-step sequence, starting from precursors like 3-aminocrotononitrile, demonstrates a modular approach to building pyrazolo-fused systems.

Table 3: Synthesis of Pyrazolo[3,4-d]pyrimidines from Aminopyrazole Intermediates nih.gov

Aminopyrazole Intermediate Reagent Product Class
5-Amino-3-substituted-pyrazole-4-carbonitrile Formic Acid Pyrazolo[3,4-d]pyrimidin-4(5H)-one
5-Amino-3-substituted-pyrazole-4-carbonitrile Carbon Disulfide Pyrazolo[3,4-d]pyrimidine-4(5H)-thione
5-Amino-3-substituted-pyrazole-4-carbonitrile Phenylisocyanate 5-Phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one

Substituted dihydropyridines are a significant class of heterocycles. The synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles, also known as 2-pyridones, can be achieved through reactions that utilize the core structural elements of 3-aminocrotononitrile.

A well-established route to 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves the reaction of β-amino enones like 4-(dimethylamino)but-3-en-2-one with active methylene (B1212753) compounds such as cyanoacetamide. researchgate.net This reaction proceeds through an intermediate amide which undergoes acid-induced cyclization and elimination to form the stable 2-pyridone ring system. researchgate.net This synthesis illustrates how the fundamental reactivity of the enamine and nitrile components, present in 3-aminocrotononitrile, can be harnessed to construct these important heterocyclic architectures. Further functionalization, such as N-amination, leads to derivatives like 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which serve as intermediates for more complex structures. nih.gov

Table 4: Synthesis of a Dihydropyridine (B1217469) Derivative researchgate.net

Reactant 1 Reactant 2 Intermediate Product

While various methods exist to form the pyrrolo[3,2-d]pyrimidine scaffold, many rely on starting with a pre-formed pyrimidine. nih.gov For example, 6-chloro-1,3-dimethyluracil (B186940) can be elaborated through a sequence of Sonogashira coupling and subsequent domino C–N coupling/hydroamination reactions to yield the fused bicyclic system. nih.gov A 4-amino-6-methylpyrimidine, accessible from 3-aminocrotononitrile, serves as a logical precursor for similar cyclization strategies to form the pyrrole (B145914) ring, thus connecting 3-aminocrotononitrile as a foundational building block to this important heterobicyclic framework.

Table 5: Representative Synthesis of a Pyrrolo[3,2-d]pyrimidine Scaffold nih.gov

Starting Material Key Reactions Product Class

The construction of the imidazo[1,2-b]pyrazole system leverages the reactivity of 5-aminopyrazoles, which are readily synthesized from 3-aminocrotononitrile or its derivatives. This fused 5-5 bicyclic system is assembled by first forming the pyrazole (B372694) ring and subsequently building the imidazole (B134444) ring onto it.

A common synthetic route involves the treatment of 5-aminopyrazoles with α-haloketones or equivalent reagents. For example, 5-amino-4-arylazo-3-methylpyrazoles, which can be prepared from 3-iminobutyronitrile (a tautomer of 3-aminocrotononitrile), react with N-aryl-2-oxo-2-phenylethanehydrazonoyl bromides to yield highly substituted 1H-imidazo[1,2-b]pyrazoles. nih.gov Another prominent method is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, where 5-aminopyrazoles, aldehydes, and isocyanides are condensed to rapidly assemble the imidazo[1,2-b]pyrazole core. nih.gov

Table 6: Synthesis of Imidazo[1,2-b]pyrazoles from 5-Aminopyrazole Intermediates nih.gov

5-Aminopyrazole Derivative Reagent Product Class

Triazines and Triazole-Fused Systems

The synthesis of triazines and triazole-fused systems typically involves the cyclization of various nitrogen-containing precursors. Common methods for triazine synthesis include the reaction of amidines with dicarbonyl compounds or the cyclotrimerization of nitriles. Triazole-fused systems are often prepared through the condensation of hydrazides with suitable reagents, followed by intramolecular cyclization. Despite the presence of an amino and a nitrile group in 4-Aminobut-2-enenitrile (B13451227) hydrochloride, which could theoretically participate in such cyclization reactions, no specific examples or methodologies employing this compound for the synthesis of triazines or triazole-fused systems have been reported.

Advanced Analytical Methodologies for 4 Aminobut 2 Enenitrile Hydrochloride

Spectroscopic Techniques for Comprehensive Structural Elucidation (Methodological Focus)

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques can reveal detailed information about the connectivity of atoms and the nature of the chemical bonds within the 4-Aminobut-2-enenitrile (B13451227) hydrochloride molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For 4-Aminobut-2-enenitrile hydrochloride, both ¹H and ¹³C NMR would be essential.

In a hypothetical ¹H NMR spectrum of this compound, specific proton signals would be expected. The protons of the aminomethylene group (-CH₂-NH₃⁺) would likely appear as a downfield multiplet due to the electron-withdrawing effect of the protonated amine. The vinyl protons (-CH=CH-) would exhibit characteristic chemical shifts and coupling constants, which would be crucial in determining the stereochemistry (E/Z isomerism) of the double bond. The protons on the carbon adjacent to the nitrile group would also have a distinct chemical shift.

A ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbon of the nitrile group (C≡N) would appear in the characteristic downfield region for sp-hybridized carbons. The sp²-hybridized carbons of the vinyl group would resonate at intermediate chemical shifts, and the sp³-hybridized carbon of the aminomethylene group would be found in the upfield region. The exact chemical shifts would be influenced by the presence of the electron-withdrawing nitrile and protonated amino groups.

A detailed analysis of chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra would allow for the complete assignment of the proton and carbon signals to the molecular structure.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and actual values may vary based on solvent and experimental conditions.)

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-NH₃⁺3.5 - 4.540 - 50
-CH=CH-CN5.5 - 7.0110 - 140
-CH=CH-CN5.5 - 7.0110 - 140
-C≡N-115 - 125

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement of the molecular ion. This would allow for the determination of the elemental formula with a high degree of confidence.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Cleavage of the molecule at different bonds would result in characteristic fragment ions. For instance, the loss of the chloride counter-ion, the nitrile group, or fragments of the butene chain would be expected. Analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp peak around 2200-2260 cm⁻¹ would be indicative of the C≡N (nitrile) stretching vibration. The N-H stretching vibrations of the primary ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad band in the region of 3000-3300 cm⁻¹. The C=C stretching of the alkene would be observed around 1600-1680 cm⁻¹, and C-H stretching and bending vibrations would also be present.

Raman spectroscopy would provide complementary information. The C≡N and C=C stretching vibrations, which are often strong in Raman spectra, would be particularly useful for confirmation.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
-NH₃⁺N-H Stretch3000 - 3300 (broad)
C≡NC≡N Stretch2200 - 2260 (sharp)
C=CC=C Stretch1600 - 1680
C-H (sp²)C-H Stretch3000 - 3100
C-H (sp³)C-H Stretch2850 - 3000

UV-Visible Spectroscopy for Conjugated Systems and Purity Assessment

UV-Visible spectroscopy is used to study molecules with chromophores, which are typically conjugated systems. The but-2-enenitrile portion of this compound contains a conjugated π-system (C=C-C≡N), which is expected to absorb UV radiation. The wavelength of maximum absorbance (λmax) would provide information about the extent of conjugation. This technique can also be a valuable tool for quantitative analysis and for assessing the purity of the compound, as the absorbance is proportional to the concentration.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for separating the components of a mixture and for purifying compounds. For this compound, High-Performance Liquid Chromatography would be the technique of choice.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds. Developing a robust HPLC method for this compound would involve a systematic optimization of several parameters.

A reversed-phase HPLC method would likely be suitable, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier (e.g., trifluoroacetic acid or formic acid) to ensure the analyte is in its protonated form and to improve peak shape.

Method development would involve optimizing the mobile phase composition (gradient or isocratic elution), flow rate, column temperature, and detection wavelength (based on the UV-Vis spectrum). A well-developed HPLC method would be able to separate this compound from any starting materials, byproducts, or degradation products, thus serving as a critical tool for purity assessment and quality control.

Gas Chromatography (GC) for Volatile Derivatives and Purity Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For non-volatile compounds like aminonitriles, derivatization is often employed to increase their volatility and thermal stability, making them amenable to GC analysis. However, no specific methods for the derivatization and subsequent GC analysis of this compound have been detailed in the available scientific literature. Research on the purity analysis of this specific compound using GC is also not described.

Solid-Phase Extraction (SPE) and Other Preparative Separation Methods

Solid-phase extraction is a widely used sample preparation technique for the isolation and purification of analytes from complex matrices. The selection of the SPE sorbent and elution solvents is critical and depends on the physicochemical properties of the target analyte. For a polar compound like this compound, a variety of sorbents could theoretically be applicable, including normal-phase, reversed-phase, or ion-exchange materials. Despite the broad utility of this technique, specific SPE protocols or other preparative separation methods developed and validated for the isolation of this compound are not reported in the literature reviewed.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unequivocal information on stereochemistry, conformation, and intermolecular interactions. This technique requires the growth of a suitable single crystal of the compound of interest. A search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, no crystallographic data, such as unit cell parameters, space group, or detailed structural coordinates, are available for this compound.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic and Stereoselective Synthetic Pathways

The synthesis of α,β-unsaturated β-aminonitriles, the core structure of 4-aminobut-2-enenitrile (B13451227), is an area ripe for the development of novel catalytic and stereoselective methods. Traditional routes often involve multi-step procedures that may lack efficiency and stereocontrol. Future research is anticipated to focus on organocatalysis, which has emerged as a powerful, environmentally benign tool in synthetic chemistry. mdpi.com Organocatalysts offer advantages such as ready availability, low toxicity, and high selectivity, making them suitable for pharmaceutical applications. mdpi.com

A key area of exploration will be the development of chiral catalysts to achieve high enantioselectivity in the synthesis of chiral aminonitriles. While the classic Strecker reaction provides a foundational method for α-aminonitrile synthesis, modern iterations are focusing on asymmetric catalysis to produce specific stereoisomers, which is crucial for biological applications. acs.orgwikipedia.org Research into chiral ammonium (B1175870) salts as catalysts, for instance, has shown promise in the asymmetric synthesis of α-tertiary and α-quaternary aminonitriles. nih.govresearchgate.net The application of such catalytic systems to unsaturated substrates like 4-aminobut-2-enenitrile could open pathways to novel chiral building blocks.

Furthermore, the direct functionalization of C-H bonds is another promising frontier. mdpi.com Catalytic protocols that enable the direct cyanation of amines are being developed, offering a more atom-economical approach compared to traditional methods. organic-chemistry.org The exploration of photocatalytic methods for C(sp3)-H cyanation could also provide milder and more selective synthetic routes. organic-chemistry.org

Synthetic ApproachPotential Catalysts/MethodsAnticipated Advantages
Asymmetric Strecker-type Reactions Chiral amide-based organocatalysts, Chiral ammonium saltsHigh enantioselectivity, access to unnatural amino acids. mdpi.comnih.gov
Oxidative C-H Bond Functionalization Organocatalysts with molecular oxygen, Metal catalysts (e.g., Ru, Fe, Cu)Atom economy, direct functionalization of amines. mdpi.comorganic-chemistry.org
Photocatalysis Visible-light photocatalystsMild reaction conditions, high functional group tolerance. organic-chemistry.org

Expanding the Reactivity Profiles and Applications in Cascade Reactions

The unique combination of a nucleophilic amino group, an electrophilic double bond, and a versatile nitrile group in 4-aminobut-2-enenitrile hydrochloride makes it an ideal candidate for the design of novel cascade reactions. Cascade reactions, where multiple bond-forming events occur in a single pot, are highly efficient for building molecular complexity. rsc.org

Future research will likely explore the role of the nitrile group as a radical acceptor in cascade sequences. rsc.org This could enable the construction of complex heterocyclic and carbocyclic scaffolds from simple precursors. The reactivity of the α,β-unsaturated system can be harnessed in Michael additions, which can be the initiating step for a series of intramolecular cyclizations. rsc.org For instance, the reaction with carbonyl compounds can lead to the formation of pyran or dihydropyridine (B1217469) rings. rsc.org

Moreover, amine-mediated transformations of related alkynyl systems have been shown to generate diverse cyclic products through cascade processes initiated by conjugate addition. nih.gov Similar investigations with 4-aminobut-2-enenitrile could unveil new synthetic pathways to valuable nitrogen-containing heterocycles. mdpi.comnih.gov The development of these cascade reactions would be highly dependent on the careful tuning of reaction conditions and the choice of reaction partners.

Cascade Reaction TypePotential Initiating StepPotential Products
Radical Cascade Radical addition to the nitrile groupPolycyclic nitrogen-containing heterocycles. rsc.org
Michael Addition-Initiated Cascade Nucleophilic addition to the α,β-unsaturated systemFused pyrans, dihydropyridines. rsc.org
Amine-Mediated Cyclization Intramolecular conjugate additionSaturated N-heterocycles.

Development of Ultra-Sensitive and High-Throughput Analytical Techniques

The accurate and sensitive detection of this compound and its reaction products is crucial for both synthetic optimization and potential biological studies. Future research in this area will likely focus on the development of advanced analytical methodologies.

The nitrile group itself can serve as a unique spectroscopic handle. Nitrile vibrations absorb in a region of the infrared (IR) spectrum that is relatively free from interference from other biological molecules, making it an excellent vibrational probe. rsc.org The development of two-dimensional infrared (2D IR) spectroscopy techniques could provide detailed information about the local environment and dynamics of molecules containing a nitrile group. stanford.edu

For high-throughput screening of reaction conditions and library synthesis, the development of rapid and sensitive analytical methods is essential. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) will continue to be vital. The exploration of chiral chromatography methods will be particularly important for analyzing the enantiomeric purity of products from stereoselective syntheses. acs.org Furthermore, the design of fluorescent molecular probes based on the α,β-unsaturated ketone scaffold for anion detection suggests that similar principles could be applied to develop probes for the detection and quantification of aminonitriles. nih.gov

Analytical TechniqueApplicationPotential Advantages
2D Infrared (IR) Spectroscopy Probing molecular structure and dynamicsHigh sensitivity to local environment. rsc.orgstanford.edu
Chiral High-Performance Liquid Chromatography (HPLC) Separation and quantification of enantiomersCrucial for asymmetric synthesis development. acs.org
Fluorescence-based Assays High-throughput screening and quantificationHigh sensitivity and potential for in-situ monitoring. nih.gov

Integration into Automated and Flow Synthesis Platforms

The modernization of chemical synthesis increasingly relies on automation and continuous flow technologies to improve efficiency, safety, and reproducibility. mdpi.comwikipedia.org The synthesis and manipulation of potentially hazardous or unstable intermediates, such as those that might be involved in the synthesis of this compound, can greatly benefit from the controlled environment of a flow reactor. researchgate.net

Future research will focus on adapting and optimizing the synthesis of aminonitriles for continuous flow systems. researchgate.net This includes the development of integrated microreactors capable of performing multi-component reactions, such as the Strecker reaction, in a continuous manner. researchgate.net The use of polymer-supported catalysts within these reactors can simplify purification and allow for catalyst recycling. researchgate.net

Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of existing ones by enabling a large number of experiments to be performed in parallel. wikipedia.orgresearchgate.net The integration of online analytical techniques into these automated systems will provide real-time data for rapid process optimization. The development of automated workflows for the synthesis of compound libraries based on the 4-aminobut-2-enenitrile scaffold will be a key area of future research, particularly for applications in drug discovery. researchgate.net

TechnologyApplicationKey Benefits
Continuous Flow Chemistry Synthesis of aminonitriles and their derivativesEnhanced safety, precise control over reaction parameters, easier scale-up. mdpi.comresearchgate.net
Automated Parallel Synthesis High-throughput screening of reaction conditions, library generationIncreased efficiency, rapid optimization. wikipedia.orgresearchgate.net
Integrated Microreactors Multi-step continuous synthesisReduced waste, improved yields, simplified workup. researchgate.net

Design and Synthesis of Next-Generation Molecular Probes for Mechanistic Biology

The unique chemical functionalities of this compound make it an attractive starting point for the design of novel molecular probes for studying biological systems. The nitrile group, as previously mentioned, is a sensitive infrared probe of local electric fields and environments within proteins. pnas.orgacs.org

Future research could involve the site-specific incorporation of nitrile-containing unnatural amino acids, derived from 4-aminobut-2-enenitrile, into proteins. nih.gov This would allow for the detailed investigation of protein structure, dynamics, and interactions using vibrational spectroscopy. rsc.org The reactivity of the α,β-unsaturated system could also be exploited for the development of covalent probes that can selectively target specific residues in proteins, such as cysteine. nih.gov

Furthermore, the development of chiral fluorescent molecular probes based on α,β-unsaturated systems for anion detection highlights the potential for designing probes with high selectivity and sensitivity. nih.gov By modifying the 4-aminobut-2-enenitrile scaffold with fluorophores and recognition elements, it may be possible to create next-generation probes for sensing specific ions or small molecules within a cellular context.

Probe TypeBiological ApplicationUnderlying Principle
Vibrational Probes Studying protein structure and dynamicsThe nitrile stretching frequency is sensitive to the local electrostatic environment. pnas.orgacs.org
Covalent Probes Site-specific labeling of proteinsThe α,β-unsaturated system can react with nucleophilic amino acid residues. nih.gov
Fluorescent Probes Sensing of ions and small moleculesModulation of fluorescence upon binding to the target analyte. nih.gov

Q & A

Q. What synthetic routes are most effective for producing 4-Aminobut-2-enenitrile hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or cyanation reactions. For example, Enamine Ltd. lists it as a building block, suggesting modular synthesis using bromophenyl or cyclobutyl precursors under controlled conditions .
  • Optimization : Key parameters include temperature (e.g., maintaining 0–5°C during nitrile group introduction), solvent polarity (acetonitrile or DMF for solubility), and stoichiometric ratios (1.2–1.5 equivalents of HCl for hydrochloride salt formation). Purification via recrystallization in ethanol/water mixtures improves purity (>98%) .
  • Characterization : Use NMR (¹H/¹³C) to confirm the α,β-unsaturated nitrile structure and FT-IR to verify C≡N stretching (~2200 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Stability Protocols : Conduct accelerated degradation studies at 40°C/75% RH over 4 weeks. Monitor via HPLC for decomposition products (e.g., hydrolysis to carboxylic acid derivatives) .
  • Storage Recommendations : Store at -20°C in airtight, light-resistant containers to prevent moisture absorption and photodegradation. Stability ≥5 years under these conditions is typical for similar hydrochlorides .

Q. What solvent systems are optimal for solubilizing this compound in biological assays?

Methodological Answer:

  • Polar Solvents : Water or PBS (pH 4–6) are preferred due to the hydrochloride salt’s ionic nature. For organic phases, use DMSO (≤5% v/v) to avoid cytotoxicity in cell-based assays .
  • Solubility Testing : Perform phase-solubility analysis at 25°C. Typical solubility in aqueous buffers is >50 mg/mL, confirmed by UV-Vis at λmax ~255 nm .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

Methodological Answer:

  • Data Triangulation : Combine 2D NMR (COSY, HSQC) to assign coupling constants and distinguish between geometric isomers (cis/trans). For example, the α,β-unsaturated nitrile may exhibit vicinal coupling (J = 10–12 Hz) in ¹H NMR, confirming trans-configuration .
  • Computational Validation : Use DFT calculations (B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data. Discrepancies >0.5 ppm suggest impurities or tautomerism .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic additions, and how can competing pathways be minimized?

Methodological Answer:

  • Mechanistic Pathways : The α,β-unsaturated nitrile undergoes Michael addition at the β-carbon. Competing hydrolysis (to carboxylic acid) can occur under basic conditions.
  • Kinetic Control : Use low temperatures (0–5°C) and aprotic solvents (THF) to favor nucleophilic attack over hydrolysis. Additives like DMAP can stabilize transition states, improving regioselectivity .
  • Monitoring : Track reaction progress via TLC (Rf shift) or in-situ IR for C≡N bond consumption .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to cysteine proteases, leveraging the nitrile group’s electrophilicity. Parameterize partial charges via RESP fitting (HF/6-31G*) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) with catalytic residues .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC50 variability)?

Methodological Answer:

  • Source Evaluation : Cross-reference assay conditions (e.g., cell line, incubation time). For example, IC50 in HEK293 cells may differ from HeLa due to transporter expression .
  • Statistical Reconciliation : Apply ANOVA to compare datasets. Outliers (p < 0.05) may arise from impurities; re-test batches via LC-MS to confirm purity >98% .

Comparative Properties Table

Property4-Aminobut-2-enenitrile HClAnalog (4-(Benzylamino)butanenitrile HCl)
Molecular Weight 118.57 g/mol 210.7 g/mol
Solubility (H2O) >50 mg/mL ~30 mg/mL
Storage Stability -20°C, ≥5 years -20°C, 1–2 years
Key Reactivity Michael addition Nucleophilic substitution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.